molecular formula C20H13N3Na2O8S2 B12044150 disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B12044150
M. Wt: 533.4 g/mol
InChI Key: ISVGEQZXHOLKRA-UHFFFAOYSA-L
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Description

Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial and scientific applications. The compound is characterized by its two naphthalene rings connected via an azo linkage, with multiple functional groups including amino, hydroxy, and sulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 5-amino-7-sulfonatonaphthalene-2-ol, which is then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under controlled pH conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under specific temperature and pressure conditions. The product is then purified through filtration and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is extensively used in scientific research, particularly in:

    Chemistry: As a pH indicator and in titration processes.

    Biology: As a staining agent in histological studies to differentiate cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

    Industry: Used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo linkage allows for electron delocalization, which contributes to its vibrant color. In biological systems, it can interact with proteins and nucleic acids, altering their function and structure .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H13N3Na2O8S2

Molecular Weight

533.4 g/mol

IUPAC Name

disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H15N3O8S2.2Na/c21-12-1-3-16-10(5-12)8-18(33(29,30)31)19(20(16)25)23-22-13-2-4-15-11(6-13)7-14(9-17(15)24)32(26,27)28;;/h1-9,24-25H,21H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

ISVGEQZXHOLKRA-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)[O-])N=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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